2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-15-2-1-12(16(19)8-15)7-17(23)20-4-5-22-10-14(9-21-22)13-3-6-24-11-13/h1-3,6,8-11H,4-5,7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMRDUCERQJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Attachment of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile to form the desired product.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of related compounds, such as 1,2,4-triazoles, have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These derivatives often show enhanced activity due to the presence of electron-withdrawing groups like difluorophenyl . The structural similarity suggests that 2-(2,4-Difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide could possess comparable antimicrobial effects.
Antifungal Properties
The antifungal potential of triazole derivatives is well-documented. Given the structural characteristics of this compound, it is hypothesized that this compound may also exhibit antifungal activity. Studies on related triazole compounds have shown effectiveness against fungal pathogens, suggesting a similar profile for this compound .
Anticancer Activity
Emerging studies indicate that compounds with similar scaffolds have shown anticancer properties. For instance, derivatives containing pyrazole and furan rings have been evaluated for their cytotoxic effects on various cancer cell lines. The incorporation of the difluorophenyl group may enhance the binding affinity to cancer cell targets . Preliminary data suggest that this compound could be investigated further for its potential in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the difluorophenyl moiety is believed to enhance lipophilicity and bioavailability. Additionally, the furan and pyrazole components may contribute to specific interactions with biological targets, influencing both pharmacodynamics and pharmacokinetics .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the difluorophenyl and furan intermediates.
- Coupling reactions to form the pyrazole derivative.
Optimized reaction conditions are essential for maximizing yield and purity. Techniques such as continuous flow synthesis may be employed in industrial settings to enhance efficiency.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The difluorophenyl group and the pyrazole moiety can interact with the target through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of analogous compounds:
Key Observations
Fluorinated Aromatic Groups :
- The target compound’s 2,4-difluorophenyl group is structurally similar to compounds in and , which also utilize difluorophenyl motifs to enhance lipophilicity and target engagement. However, the position of fluorine substitution (e.g., 2,4- vs. 2,6-difluoro in ) may influence receptor selectivity.
- In contrast, chlorophenyl groups (e.g., ) are associated with insecticidal activity, highlighting the role of halogen electronegativity in biological targeting.
Heterocyclic Systems: The pyrazole ring in the target compound is substituted with a furan-3-yl group, a less common orientation compared to furan-2-yl in . This positional isomerism could affect π-π stacking interactions in binding pockets.
Longer or branched linkers (e.g., sulfanyl groups in ) may influence solubility and pharmacokinetics.
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has garnered attention in recent years for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl moiety, a furan ring , and a pyrazole structure. These components contribute to its unique chemical properties and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17F2N3O2 |
| Molecular Weight | 321.33 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways. The difluorophenyl group enhances its binding affinity, while the furan and pyrazole rings may facilitate specific interactions with biological macromolecules.
Cancer Treatment
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, a patent describes compounds that target cancer and fibrosis pathways, suggesting that this compound may also possess similar therapeutic effects .
Antimicrobial Activity
Research has shown that related compounds demonstrate antimicrobial activity against various bacterial strains. The effectiveness of these compounds is often evaluated using methods such as the agar-well diffusion test. Preliminary findings suggest that this compound may exhibit moderate antibacterial properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Studies :
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, suggesting potential for further development as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of the pyrazole-furan moiety, and final acetamide formation. Key steps include:
- Step 1 : Reacting 2,4-difluorophenylacetic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Coupling the intermediate with 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine using a polar aprotic solvent (e.g., dimethylformamide) and a base catalyst (e.g., triethylamine or piperidine) to facilitate amide bond formation .
- Optimization : Temperature control (60–80°C) and inert atmosphere (N₂) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of difluorophenyl protons (δ 6.8–7.4 ppm), furan resonances (δ 7.2–8.1 ppm), and pyrazole NH signals (δ 8.3–8.5 ppm). Quantitative analysis of integration ratios confirms stoichiometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₉H₁₆F₂N₃O₂: 380.1212) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the difluorophenyl and pyrazole-furan groups, essential for validating stereoelectronic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluorophenyl and furan-3-yl groups in biological activity?
- Functional Group Modifications : Synthesize analogs by replacing the difluorophenyl group with monofluoro or trifluoromethyl variants, and substitute furan-3-yl with thiophene or pyrrole. Test these analogs in target-specific assays (e.g., kinase inhibition or receptor binding) .
- Biological Assays : Use competitive binding assays (e.g., fluorescence polarization) to measure affinity for target proteins. Compare IC₅₀ values to identify critical substituents .
- Data Analysis : Apply multivariate regression models to correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity trends .
Q. What computational strategies are recommended to predict the binding mode of this compound with potential biological targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known acetamide-binding proteins .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the acetamide carbonyl or pyrazole N-atoms .
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories to assess conformational flexibility .
Q. How should researchers address contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based assays)?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase reporter assays for functional activity) .
- Solubility and Permeability : Measure logP (e.g., shake-flask method) and PAMPA permeability to rule out false negatives due to poor bioavailability .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cell-based systems that may explain discrepancies .
Q. What methodologies are suitable for evaluating the chemical stability of this compound under physiological and storage conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to recommend storage conditions (e.g., desiccated, -20°C) .
- Long-Term Stability : Store aliquots at 4°C, 25°C, and 40°C/75% RH for 6–12 months. Assess purity changes monthly using UPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
